molecular formula C14H18O5 B13986166 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid CAS No. 6951-88-8

5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid

Cat. No.: B13986166
CAS No.: 6951-88-8
M. Wt: 266.29 g/mol
InChI Key: OBYSHHWEPBSEBT-UHFFFAOYSA-N
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Description

5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid is an organic compound with the molecular formula C14H20O5 It is a derivative of pentanoic acid, featuring an acetyloxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid can be achieved through several methods. One common approach involves the esterification of 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetyloxy derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable lipase-catalyzed synthesis methods. For example, the synthesis of ®-4-(acetyloxy)pentanoic acid from racemic γ-valerolactone has been reported. This method utilizes lipase enzymes to catalyze the esterification reaction, providing a more environmentally friendly and efficient route for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. This hydrolysis reaction can be catalyzed by enzymes such as esterases. The methoxyphenyl group may also participate in various biochemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

6951-88-8

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

5-(4-acetyloxy-3-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C14H18O5/c1-10(15)19-12-8-7-11(9-13(12)18-2)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

OBYSHHWEPBSEBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CCCCC(=O)O)OC

Origin of Product

United States

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